molecular formula C24H19BrCl2N4O2S B14949165 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 538337-04-1

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B14949165
CAS No.: 538337-04-1
M. Wt: 578.3 g/mol
InChI Key: KHKOZGFDBXNQHI-UHFFFAOYSA-N
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Description

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a benzyl group, a bromophenoxy group, and a dichlorophenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Synthesis of the triazole ring: The triazole ring is synthesized by cyclization of the appropriate hydrazine and carboxylic acid derivatives.

    Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction.

    Attachment of the bromophenoxy group: The bromophenoxy group is attached via an etherification reaction.

    Formation of the acetamide moiety: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and other functional groups in the compound can interact with enzymes or receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide can be compared with other triazole derivatives, such as:

    2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide: This compound has a similar structure but with different substituents on the phenyl ring, which may affect its biological activity.

    2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide: The presence of a phenoxy group instead of dichlorophenyl may result in different chemical and biological properties.

    2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-naphthyl)acetamide: The naphthyl group introduces additional aromaticity, potentially altering the compound’s interactions with molecular targets.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

CAS No.

538337-04-1

Molecular Formula

C24H19BrCl2N4O2S

Molecular Weight

578.3 g/mol

IUPAC Name

2-[[4-benzyl-5-[(4-bromophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C24H19BrCl2N4O2S/c25-17-6-9-19(10-7-17)33-14-22-29-30-24(31(22)13-16-4-2-1-3-5-16)34-15-23(32)28-18-8-11-20(26)21(27)12-18/h1-12H,13-15H2,(H,28,32)

InChI Key

KHKOZGFDBXNQHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)Br

Origin of Product

United States

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